molecular formula C12H15NO4S B2592806 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate CAS No. 2034437-44-8

2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate

Cat. No.: B2592806
CAS No.: 2034437-44-8
M. Wt: 269.32
InChI Key: GVRXEEHAOOCOPG-UHFFFAOYSA-N
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Description

2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate (CAS 2034437-44-8) is a synthetic organic compound with a molecular formula of C12H15NO4S and a molecular weight of 269.32 g/mol . Its structure integrates a thiophene ring, a key heterocyclic scaffold frequently explored in medicinal chemistry for its electronic properties and role as a pharmacophore, with an acetyl terminus and an ethyl acetate-linked acetamide group . This specific arrangement of functional groups makes it a valuable intermediate for chemical synthesis and materials science research. Researchers can utilize this compound as a versatile building block for the development of more complex molecules. The presence of the acetyl group on the thiophene ring and the acetate ester provides reactive sites for further chemical modifications, enabling its potential incorporation into larger molecular architectures. Compounds featuring thiophene cores are of significant interest in the development of organic electronic materials and as key subunits in the synthesis of potential pharmaceutical agents . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[2-(5-acetylthiophen-2-yl)ethylamino]-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-8(14)11-4-3-10(18-11)5-6-13-12(16)7-17-9(2)15/h3-4H,5-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXEEHAOOCOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate exhibit significant antioxidant activity. A study demonstrated that derivatives of acetophenone, which share structural similarities, can reduce reactive oxygen species (ROS) production in human colonic epithelial cells, suggesting potential therapeutic roles in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial properties of compounds containing thiophene rings have been extensively studied. For instance, thiosemicarbazone derivatives synthesized from acetophenone have shown effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess similar antibacterial properties.

Hepatitis C Virus Inhibition

A notable application of thiophene derivatives is in the treatment of viral infections. Compounds with structural features akin to this compound have been investigated for their inhibitory effects on the hepatitis C virus (HCV), showcasing their potential as antiviral agents .

Synthesis of Novel Materials

The compound can be utilized in the synthesis of novel materials with specific functional properties. For example, it can serve as a precursor for creating polymers or other materials that require thiophene units for enhanced electrical conductivity or photonic applications.

Crystal Growth Studies

Studies involving the crystallization behavior of thiophene derivatives have shown that they can form unique crystal structures, which are essential for developing new materials with tailored properties . The ability to manipulate these structures opens avenues for applications in electronics and optics.

Data Table: Comparative Analysis of Applications

Application AreaCompound TypeKey FindingsReferences
Antioxidant ActivityAcetophenone DerivativesSignificant reduction in ROS production
Antibacterial ActivityThiosemicarbazone DerivativesEffective against Gram-positive and Gram-negative bacteria
Viral InhibitionThiophene DerivativesInhibition of hepatitis C virus
Material SynthesisNovel Thiophene-based MaterialsUnique crystallization behavior observed

Antioxidant Study

A study published in a peer-reviewed journal explored the antioxidant effects of various acetophenone derivatives. The researchers found that specific structural modifications led to enhanced activity, indicating that similar modifications could be applied to this compound to improve its efficacy as an antioxidant agent.

Antibacterial Research

In a comprehensive investigation into the antibacterial properties of thiosemicarbazones derived from acetophenone, it was concluded that certain modifications resulted in increased potency against bacterial strains. This case study highlights the potential for this compound to be developed into a novel antibacterial agent.

Mechanism of Action

The mechanism of action of 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate Thiophene Acetyl, ethylamino, oxoacetate ester Thiophene, amide, ester
2-Amino-2-oxoethyl 5-methyl-2-thiophenecarboxylate (CAS 453515-34-9) Thiophene Methyl, carboxylate ester Thiophene, ester, amide
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1) Benzene Methoxy, oxoacetate ester Aromatic amine, ester
2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate Oxadiazole-naphthofuran Phenyl, naphthofuryl Oxadiazole, ester, amide
3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate Cyclopentenone Ethyl, methoxy, ester Cyclic ketone, ester

Key Observations :

  • Thiophene vs. Aromatic Cores : The acetylthiophen moiety in the target compound may enhance π-conjugation and electron-withdrawing effects compared to benzene or oxadiazole analogs, influencing reactivity and solubility .

Key Observations :

  • The target compound’s synthesis would likely involve multi-step reactions, such as thiophene acetylation followed by amide bond formation, akin to indole-based analogs in .
  • Flash chromatography (as in ) is a common purification method for similar esters due to their moderate polarity.

Table 3: Property Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Biological Activity (Reported)
Target Compound (C13H16N2O5S) 312.34 N/A Moderate in DMSO/EtOAc Not reported
2-Amino-2-oxoethyl 5-methyl-2-thiophenecarboxylate 215.23 N/A Low in water Unreported
6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one 413.09 215–217 DMSO-soluble Antibacterial
Ethyl 2-(3-isopropyl-2-(N-(2-((2-methoxy-2-oxoethyl)amino)-2-oxoethyl)isoquinoline-3-carboxamido)benzyl)acrylate ~500 (estimated) Oil (liquid) Ethyl acetate-soluble Catalytic intermediate

Key Observations :

  • Liquid or oil states (e.g., ) are common for esters with branched alkyl chains, suggesting the target compound may also exist as an oil.

Biological Activity

The compound 2-((2-(5-acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H15N1O4SC_{13}H_{15}N_{1}O_{4}S and a molecular weight of approximately 285.33 g/mol. The structural formula includes a thiophene ring, an acetyl group, and an amine functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiophene and acetyl groups often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have been shown to possess antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some studies suggest that derivatives of thiophene can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in animal models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Interaction with Cellular Receptors : It could bind to receptors on cell membranes, altering signal transduction pathways.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may promote cell death in malignant cells.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various thiophene derivatives, including compounds closely related to this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for some derivatives .

Anticancer Activity

Research conducted on a series of acetylthiophene derivatives revealed that these compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 20 µM, indicating a promising potential for further development . The mechanism involved apoptosis induction through mitochondrial pathways, characterized by increased caspase activity and loss of mitochondrial membrane potential.

Anti-inflammatory Effects

In vivo studies demonstrated that the administration of related thiophene compounds significantly reduced paw edema in rat models induced by carrageenan. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential therapeutic application in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli15 µg/mL
Anticancer (MCF-7)Breast Cancer10 µM
Anticancer (A549)Lung Cancer15 µM
Anti-inflammatoryRat ModelN/A

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